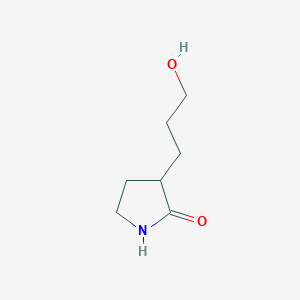
3-(3-Hydroxypropyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxypropyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyrrolidin-2-one with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, resulting in the formation of this compound.
Another method involves the ring-opening of epoxides with pyrrolidin-2-one. For instance, the reaction of pyrrolidin-2-one with 1,2-epoxypropane in the presence of a Lewis acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-(3-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Oxopropyl)pyrrolidin-2-one
Reduction: 3-(3-Hydroxypropyl)pyrrolidin-2-ol
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
3-(3-Hydroxypropyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive pyrrolidinones makes it a candidate for drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 3-(3-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, facilitating its interaction with molecular targets. The pyrrolidinone ring can participate in hydrogen bonding and other interactions, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: The parent compound without the hydroxypropyl group.
3-(3-Chloropropyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of a hydroxyl group.
3-(3-Oxopropyl)pyrrolidin-2-one: The oxidized form of 3-(3-Hydroxypropyl)pyrrolidin-2-one.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3-(3-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-6-3-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) |
InChIキー |
FMFNWLBMKQYUPG-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C1CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


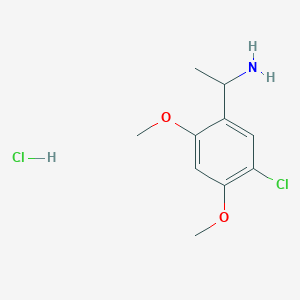
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole](/img/structure/B13250832.png)
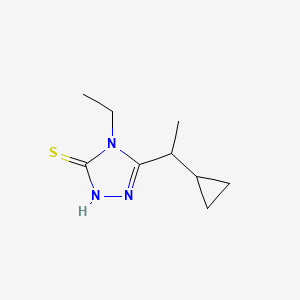
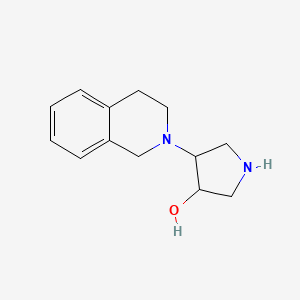
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)

![(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13250869.png)
![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)
![{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)
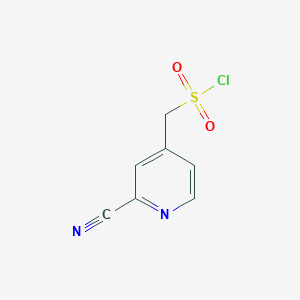

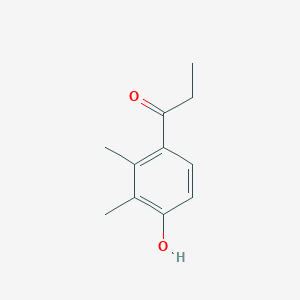

![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)
